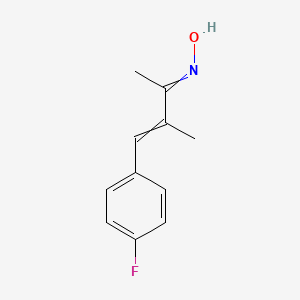

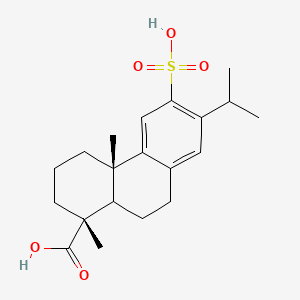

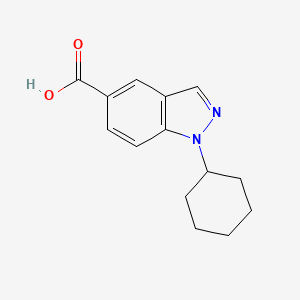

![molecular formula C27H44O6 B14794452 (10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)

(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ponasterone A is a polyhydroxylated steroid hormone, classified as an ecdysteroid. It was first isolated from the plant Podocarpus nakaii and has been shown to induce molting in insects such as houseflies and silkworms . Ponasterone A is an analog of Ecdysone A, a hormone secreted by the insect prothoracic gland, and it exhibits strong molting hormone activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ponasterone A can be synthesized through various methods. One efficient method involves the use of recombinant Escherichia coli harboring the glycosyltransferase GTBP1. This method achieves a high molar yield of 92.7% in a biphasic system with in situ product removal . Another method involves the chemical synthesis of Ponasterone A from 20-hydroxyecdysone, although this process is complex and yields only 2.1% .

Industrial Production Methods

Industrial production of Ponasterone A is challenging due to its complex molecular structure and low natural abundance. The biocatalytic approach using recombinant Escherichia coli is a promising method for large-scale production, offering high selectivity, mild reaction conditions, and environmental compatibility .

Análisis De Reacciones Químicas

Types of Reactions

Ponasterone A undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction of 25-fluoroponasterone A diacetonide with lithium in liquid ammonia results in the formation of 5β type 9α-hydroxy-ecdysteroid .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Ponasterone A include glycosyltransferase enzymes, lithium, and liquid ammonia . The reactions typically occur under mild conditions to preserve the integrity of the steroid structure.

Major Products Formed

The major products formed from the reactions of Ponasterone A include various hydroxylated and glycosylated derivatives, which exhibit different biological activities .

Aplicaciones Científicas De Investigación

Ponasterone A has a wide range of scientific research applications:

Mecanismo De Acción

Ponasterone A exerts its effects by binding to specific receptors on the cell membrane, such as G protein-coupled receptors (GPCRs). This binding triggers a signaling cascade that regulates gene expression and cellular responses . The GPCR-mediated signaling pathway involves rapid calcium release, protein phosphorylation, and activation of various kinases .

Comparación Con Compuestos Similares

Similar Compounds

Ecdysone A: Another insect molting hormone with similar gene-inducing properties.

20-Hydroxyecdysone: A widely studied ecdysteroid with significant biological activity.

Muristerone A: A synthetic analog of Ecdysone A with similar gene-switching functionality.

Uniqueness

Ponasterone A is unique due to its high bioactivity and ability to regulate gene expression in animal cells without activating other endogenous mitogen-activated protein kinases . This makes it a valuable tool for scientific research and potential therapeutic applications.

Propiedades

Fórmula molecular |

C27H44O6 |

|---|---|

Peso molecular |

464.6 g/mol |

Nombre IUPAC |

(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16?,18?,20?,21?,22?,23?,24-,25-,26-,27-/m1/s1 |

Clave InChI |

PJYYBCXMCWDUAZ-USGOXBDASA-N |

SMILES isomérico |

CC(C)CCC([C@@](C)(C1CC[C@@]2([C@@]1(CCC3C2=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)C)O)O)O |

SMILES canónico |

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

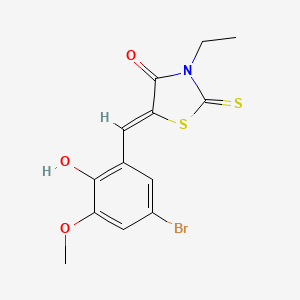

![(2R,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B14794372.png)

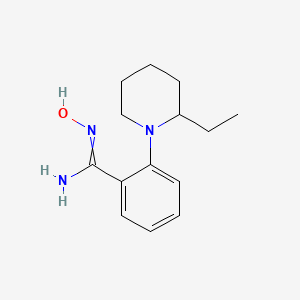

![[2-[(9R,10S,13S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B14794376.png)

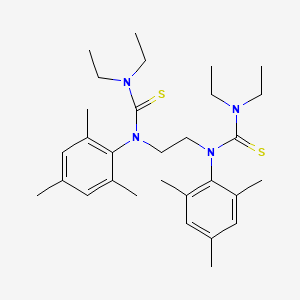

![(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794413.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)

![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)